molecular formula C28H29F2N3O B589212 Pimozide-d5 (Major) CAS No. 1794979-08-0

Pimozide-d5 (Major)

Cat. No.: B589212
CAS No.: 1794979-08-0
M. Wt: 466.587
InChI Key: YVUQSNJEYSNKRX-SQXKFXMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pimozide-d5 (Major) is a deuterium-labeled analog of the antipsychotic drug Pimozide, a potent dopamine receptor antagonist. It is primarily used as an analytical reference standard in pharmacokinetic and metabolic studies due to its isotopic purity (>95% by HPLC) and structural similarity to the parent compound .

Properties

CAS No.

1794979-08-0

Molecular Formula

C28H29F2N3O

Molecular Weight

466.587

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D

InChI Key

YVUQSNJEYSNKRX-SQXKFXMRSA-N

SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Synonyms

1-[1-[4,4-Bis(4-fluorophenyl)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d5;  1-[1-[4,4-Bis(p-fluorophenyl)butyl]-4-piperidyl]-2-benzimidazolinone-d5;  1-[4,4-Bis(p-fluorophenyl)butyl]-4-(2-oxo-1-benzimidazolinyl)piperidine-d5;  NSC 170984-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pimozide-d5 (Major) involves the incorporation of deuterium atoms into the pimozide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the nucleophilic substitution reaction in which deuterated glycerol formal is used as an inert solvent at a pH higher than 4 .

Industrial Production Methods

Industrial production of Pimozide-d5 (Major) typically follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in achieving the desired deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

Pimozide-d5 (Major) undergoes various chemical reactions, including:

    Oxidation: Pimozide can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can lead to the formation of dealkylated products.

    Substitution: Nucleophilic substitution reactions are common in the synthesis of deuterated pimozide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Deuterated solvents like deuterated glycerol formal are used in nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

Pimozide-d5 (Major) is widely used in scientific research for various applications:

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • CAS Number : 1794979-08-0
  • Molecular Formula : C28H24D5F2N3O
  • Molecular Weight : 466.58 g/mol
  • Storage : +4°C (long-term), room temperature during transport .
  • Parent Compound: Pimozide (CAS 2062-78-4), a clinically used antipsychotic with affinity for dopamine D2, D3, and α1-adrenoceptors (Ki values: 1.4 nM, 2.5 nM, and 39 nM, respectively) .

Pimozide-d5 (Major) serves as an internal standard in UPLC-MS/MS assays to quantify pimozide and its metabolites (e.g., 5-hydroxypimozide, 6-hydroxypimozide) in biological matrices . Its deuterated structure minimizes interference with endogenous compounds, enhancing analytical precision.

Deuterated Analogs of Pimozide

Table 1: Structural and Functional Comparison of Deuterated Pimozide Derivatives
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Application
Pimozide-d5 (Major) 1794979-08-0 C28H24D5F2N3O 466.58 5 deuterium atoms; API reference standard Quantifying pimozide in metabolic studies
Pimozide D4 Not specified C28H25D4F2N3O ~464.57 4 deuterium atoms; structurally analogous to pimozide Research use (specific applications not detailed)
Pimozide-d5 N-Oxide 1794795-40-6 C28H24D5F2N3O2 482.58 Deuterated N-oxide metabolite; 99.88% purity Studying oxidative metabolism pathways
Desfluoro Pimozide-d5 Not specified C28H25D5FN3O 448.59 Lacks one fluorine atom; deuterated variant Impurity profiling in API manufacturing

Key Observations :

  • Deuterium Substitution : Pimozide-d5 (Major) contains five deuterium atoms , whereas Pimozide D4 has four. This difference impacts isotopic resolution in mass spectrometry .
  • Functional Groups : Pimozide-d5 N-Oxide includes an N-oxide group , making it a metabolite reference for studying CYP3A4-mediated oxidation .
  • Purity : Both Pimozide-d5 (Major) and Pimozide-d5 N-Oxide exhibit >95% purity, critical for analytical reliability .

Non-Deuterated Structural and Functional Analogs

Table 2: Comparison with Non-Deuterated Antipsychotics
Compound Target Receptors Ki Values (nM) Clinical Status Key Distinctions from Pimozide-d5 (Major)
Pimozide D2, D3, D1, α1-adrenoceptor 1.4 (D2), 2.5 (D3) Launched (antipsychotic) Non-deuterated; therapeutic use for schizophrenia
Pipamperone 5-HT2A, D2 High affinity (~nM range) Marketed Dual antagonist; lacks deuterium labeling
Piribedil D2 agonist Not specified Launched (Parkinson’s) Agonist activity; opposite mechanism to pimozide
PNU-177864 D3 antagonist Not specified Preclinical Selective for D3 receptors; no deuterium

Pharmacological Contrasts :

  • Mechanism: Pimozide-d5 (Major) retains the antagonist profile of its parent compound but is non-therapeutic due to its role as a reference standard.
Table 3: Research and Industrial Use Cases
Compound Role in Studies Example Application Reference
Pimozide-d5 (Major) Internal standard Quantifying pimozide depletion in human liver microsomes (HLMs) via UPLC-MS/MS
Pimozide-d5 N-Oxide Metabolite standard Tracking CYP3A4-mediated oxidation in vitro
6-Hydroxy Pimozide Hydroxylated metabolite Studying phase I metabolism (CAS 2595263-49-1)

Critical Findings :

  • Metabolic Pathways : Pimozide-d5 (Major) aids in identifying 5-/6-hydroxypimozide and DHPBI (1,3-dihydro-2H-benzimidazol-2-one) as primary metabolites .
  • CYP Enzyme Roles: CYP3A4 is the major enzyme responsible for pimozide oxidation, while CYP2D6 plays a minor role .

Q & A

Basic: What analytical methods are recommended for characterizing the purity and isotopic enrichment of Pimozide-d5 (Major)?

Methodological Answer:
Purity and isotopic enrichment are validated using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) .

  • LC-MS parameters : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess retention time consistency and isotopic peak separation. Quantify deuterium enrichment via mass spectral analysis (e.g., comparing m/z ratios of deuterated vs. non-deuterated forms) .
  • NMR : Employ 1H^1H-NMR to confirm deuterium substitution by observing reduced proton signals in specific molecular positions. For example, the absence of peaks in the 2.5–3.5 ppm range (typical for non-deuterated aromatic protons) indicates successful deuteration .

Basic: How is Pimozide-d5 (Major) utilized in pharmacokinetic (PK) studies?

Methodological Answer:
As a deuterated internal standard, Pimozide-d5 (Major) improves quantification accuracy in mass spectrometry-based PK assays.

  • Protocol :
    • Spike samples : Add a known concentration of Pimozide-d5 to biological matrices (e.g., plasma) to correct for matrix effects.
    • LC-MS/MS setup : Use multiple reaction monitoring (MRM) transitions specific to Pimozide and its deuterated form (e.g., m/z 462 → 123 for Pimozide; m/z 467 → 128 for Pimozide-d5).
    • Data normalization : Calculate analyte concentration using the deuterated form’s signal to account for instrument variability .

Advanced: How can researchers resolve discrepancies in reported dopamine receptor binding affinities (Ki values) for Pimozide-d5 (Major)?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., radioligand choice, tissue source) or statistical interpretation .

  • Step 1 : Validate assay conditions using standardized protocols (e.g., [3H^3H]spiperone for D2 receptor binding in transfected HEK293 cells vs. striatal tissue homogenates).
  • Step 2 : Apply orthogonal assays (e.g., functional cAMP inhibition assays) to confirm antagonism independent of radioligand binding.
  • Step 3 : Perform meta-analysis using PICOT framework to compare studies:
    • Population : Receptor subtype (D2 vs. D3).
    • Intervention : Pimozide-d5 concentration range.
    • Comparison : Non-deuterated Pimozide.
    • Outcome : Ki values.
    • Time : Incubation duration (e.g., equilibrium binding at 60 minutes vs. 120 minutes) .

Advanced: What experimental strategies enhance deuterium stability in Pimozide-d5 (Major) during long-term stability studies?

Methodological Answer:
Deuterium loss can occur via exchange reactions or photodegradation . Mitigation strategies include:

  • Storage conditions : Use amber vials at -80°C to minimize light/thermal exposure.
  • Analytical monitoring :
    • HPLC-UV : Track deuterium-related peak shifts monthly.
    • Isotope ratio MS : Quantify 2H/1H^2H/^1H ratios over time.
  • Stabilizers : Add antioxidants (e.g., 0.01% BHT) to formulations to reduce oxidative exchange .

Basic: What controls are critical in competitive binding assays using Pimozide-d5 (Major)?

Methodological Answer:
Essential controls ensure assay validity:

  • Positive control : A known D2 antagonist (e.g., haloperidol) to confirm receptor activity.
  • Negative control : Vehicle-only (e.g., DMSO) to assess non-specific binding.
  • Saturation control : Vary Pimozide-d5 concentrations (1 nM–10 µM) to generate a sigmoidal curve for IC50 calculation.
  • Reference standard : Include non-deuterated Pimozide to validate deuterium’s impact on binding kinetics .

Advanced: How to design cross-species comparative studies on Pimozide-d5 (Major)’s metabolite profiling?

Methodological Answer:
Combine in vitro and in vivo models to assess interspecies metabolic differences:

  • In vitro : Incubate Pimozide-d5 with liver microsomes from humans, rats, and dogs. Monitor metabolites via LC-HRMS and compare hydroxylation/dealkylation patterns.
  • In vivo : Administer Pimozide-d5 to animal models and collect plasma/bile for metabolite identification. Use allometric scaling to extrapolate findings to humans.
  • Data integration : Apply mixed-methods analysis to reconcile quantitative metabolite ratios with qualitative pathway differences (e.g., CYP3A4 vs. CYP2D6 dominance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.